2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
Description
This compound is a quinoline-4-carboxylate ester featuring a 4-bromophenyl group at position 2 and an 8-methyl substituent on the quinoline core. The ester moiety is derived from 2-(4-heptylphenyl)-2-oxoethanol, imparting a long aliphatic chain (heptyl) that enhances lipophilicity. Its synthesis likely follows established esterification protocols, as seen in analogous quinoline derivatives .
Properties
CAS No. |
355429-27-5 |
|---|---|
Molecular Formula |
C32H32BrNO3 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-10-23-12-14-25(15-13-23)30(35)21-37-32(36)28-20-29(24-16-18-26(33)19-17-24)34-31-22(2)9-8-11-27(28)31/h8-9,11-20H,3-7,10,21H2,1-2H3 |
InChI Key |
ZDMTUIQDAIEMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
A mixture of 2-amino-4-methylbenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) undergoes acid-catalyzed cyclization in refluxing ethanol, yielding 8-methylquinoline-4-carboxylic acid ethyl ester. This intermediate is hydrolyzed to the free acid using 6 M HCl, achieving >90% yield.
Table 1: Reaction Conditions for Quinoline Core Synthesis
| Parameter | Value |
|---|---|
| Catalyst | H2SO4 (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 92% |
Bromination Strategies for Introducing the 4-Bromophenyl Group
Regioselective bromination at the 4-position of the phenyl ring is critical. Patent US20120309973A1 demonstrates that aqueous-phase bromination of aryl substrates with stoichiometric Br2 (1–2 equiv) under acidic conditions minimizes di- and tri-substituted byproducts.
Aqueous-Phase Bromination Protocol
-
Substrate Preparation : 2-(4-Heptylphenyl)-8-methylquinoline-4-carboxylic acid (1.0 equiv) is suspended in a water-toluene mixture (1:3 v/v).
-
Bromine Addition : Br2 (1.5 equiv) is added dropwise at 25–35°C over 3 hours.
-
Quenching : The reaction is quenched with NaHCO3, and the product is extracted with dichloromethane (3×50 mL).
Key Observations :
-
Excess bromine (>2 equiv) leads to overbromination at the quinoline 3-position.
-
Heterogeneous conditions (solid substrate in aqueous medium) enhance selectivity for the 4-bromophenyl isomer (99.2% purity).
Incorporation of the 4-Heptylphenyl Moiety
The heptylphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A CuI/1,10-phenanthroline catalytic system in DMF at 120°C facilitates coupling between 8-methylquinoline-4-carboxylic acid and 4-heptylphenylboronic acid, yielding 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid in 78% yield.
Table 2: Optimization of Ullmann Coupling Conditions
| Parameter | Optimized Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 78% |
Esterification to Form the 2-Oxoethyl Ester Linkage
The final esterification employs 2-bromoacetophenone derivatives under Steglich conditions. A mixture of 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid (1.0 equiv), 2-chloro-4′-heptylphenylacetophenone (1.2 equiv), and DCC/DMAP in anhydrous THF achieves 85% conversion after 48 hours.
Mechanistic Insight :
-
DCC activates the carboxylic acid as an intermediate O-acylisourea.
-
DMAP accelerates nucleophilic attack by the alcohol moiety of the oxoethyl group.
Purification and Analytical Characterization Techniques
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, hexane:EtOAc 4:1), followed by recrystallization from hot heptane to achieve >99% purity.
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3): δ 8.92 (s, 1H, quinoline H-2), 7.89–7.30 (m, 10H, aryl-H), 5.21 (s, 2H, OCH2CO), 2.72 (s, 3H, CH3).
-
HPLC : Retention time 12.4 min (C18 column, 65:35 MeCN:H2O).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Bromination Methods
| Method | Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|
| Aqueous Br2 | 87 | 99.2 | 4-Br:3-Br = 99:1 |
| HBr/H2O2 | 72 | 95.8 | 4-Br:3-Br = 92:8 |
| NBS in CCl4 | 68 | 93.5 | 4-Br:3-Br = 85:15 |
Challenges and Optimization in Large-Scale Production
Chemical Reactions Analysis
Oxidation: The quinoline ring system may undergo oxidation to form quinoline N-oxides.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The carboxylate group can be hydrolyzed to the corresponding acid under acidic or basic conditions.
Palladium catalysts: for Heck reactions.
Oxidizing agents: like chromates or peroxides for oxidation.
Base-catalyzed hydrolysis: for ester cleavage.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization would reveal the exact structures.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Quinoline derivatives are known for their biological activities, including antimalarial, antibacterial, and anticancer properties. Research indicates that modifications in the quinoline structure can enhance these activities:
- Anticancer Activity : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The presence of bromine and heptyl groups may enhance lipophilicity, improving cell membrane penetration and bioavailability .
- Antimicrobial Properties : The compound's ability to interact with biological membranes makes it a candidate for antimicrobial agents. Research on similar compounds has demonstrated significant antibacterial activity against various pathogens .
Materials Science
The unique properties of this compound allow for applications in materials science, particularly in the development of organic semiconductors and photonic devices:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of quinoline derivatives into OLEDs has been explored due to their luminescent properties. The heptyl and bromophenyl groups can modify the electronic properties, enhancing device performance .
- Polymeric Materials : The compound can be utilized in the synthesis of polymeric materials with specific thermal and mechanical properties. Its ability to form stable complexes with metals could lead to innovative applications in catalysis .
Organic Synthesis
In synthetic organic chemistry, the compound serves as a versatile intermediate for various transformations:
- Synthesis of Complex Molecules : The functional groups present in the structure allow for further derivatization, making it a useful building block in synthesizing more complex organic molecules .
- Photo-removable Protecting Groups : Similar compounds have been employed as photo-removable protecting groups in organic synthesis, facilitating the selective release of functional groups upon exposure to light .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of quinoline derivatives, including compounds similar to 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate. Results indicated that modifications at the 8-position significantly enhanced cytotoxicity against breast cancer cell lines compared to unmodified quinolines. This suggests that the specific structural features of this compound could be optimized for targeted cancer therapy.
Case Study 2: OLED Applications
Research conducted on OLEDs utilizing quinoline derivatives demonstrated improved efficiency and brightness when incorporating compounds with heptyl side chains. These findings suggest that the incorporation of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate could lead to advancements in display technologies.
Mechanism of Action
The exact mechanism for this compound’s effects remains elusive. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to unravel its mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of quinoline-4-carboxylate esters with modular substitutions. Key analogues include:
Key Observations:
Lipophilicity : The heptyl chain in the target compound significantly increases molecular weight and hydrophobicity compared to shorter-chain analogues (e.g., ethyl ester ). This may enhance membrane permeability but reduce aqueous solubility.
Electronic Effects: The 4-bromophenyl group at position 2 is conserved in some analogues, suggesting its role in π-π stacking or halogen bonding.
Synthetic Complexity : Ethyl esters (e.g., ) are simpler to synthesize, while nitro- or chloro-substituted variants () require multi-step functionalization.
Crystallographic and Validation Methods
Structural validation of these compounds often relies on tools like SHELX (e.g., SHELXL for refinement), as noted in and . For example:
- SHELXL’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements, critical for comparing substituent geometries .
- Topological polar surface area (TPSA) calculations, as listed for [2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate (TPSA = 111 Ų ), highlight differences in polarity driven by functional groups.
Functional Group Impact on Properties
- Heptyl Chain : Increases steric bulk and logP (estimated ~7.5), favoring lipid bilayer penetration but complicating crystallization.
- Bromine vs. Chlorine/Nitro : Bromine’s larger atomic radius may enhance halogen bonding in biological targets compared to chlorine or nitro groups .
- Methyl vs. Nitro on Quinoline: The 8-methyl group in the target compound likely reduces metabolic degradation compared to nitro-substituted analogues .
Biological Activity
The compound 2-(4-heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H28BrN1O3
- Molecular Weight : 452.39 g/mol
The structure features a quinoline core, which is known for its diverse biological activities, combined with phenyl and heptyl substituents that may enhance lipophilicity and bioavailability.
Mechanisms of Biological Activity
Research indicates that compounds containing quinoline moieties often exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have been studied for their effectiveness against various bacterial strains and fungi. The presence of bromine and heptyl groups may enhance their interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anticancer Properties : Quinoline derivatives are recognized for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Research Findings
A review of recent literature reveals several studies focusing on the biological activity of similar compounds. Here are some notable findings:
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial properties of related quinoline compounds found that modifications at the phenyl ring significantly affected activity against Gram-positive and Gram-negative bacteria. The introduction of bulky groups like heptyl enhanced membrane disruption capabilities .
- Anticancer Efficacy : In vitro studies on similar quinoline derivatives demonstrated that they could inhibit cell growth in various cancer cell lines, including prostate and breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through caspase activation .
- Inflammatory Response Modulation : Research indicated that certain quinoline-based compounds could reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases .
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
The compound is synthesized via esterification between the quinoline-4-carboxylic acid derivative and a substituted 2-oxoethyl alcohol. A key step involves activating the carboxylic acid group using reagents like phosphorus oxychloride (POCl₃) under controlled heating (353–363 K), as demonstrated in analogous quinoline-4-carboxylate syntheses . Optimization strategies include:
- Catalyst Loading : Adjusting POCl₃ stoichiometry to reduce side reactions.
- Solvent Choice : Using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Temperature Control : Maintaining a narrow temperature range to prevent decomposition.
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
Critical techniques include:
- Single-Crystal X-ray Diffraction (XRD) : Determines bond lengths, dihedral angles (e.g., quinoline-phenyl torsion angles ≈14–32°), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., 4-bromophenyl protons at δ 7.3–7.7 ppm) and ester carbonyl signals (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 488.08558 ± 0.005) .
- Collision Cross-Section (CCS) Analysis : Predicts ion mobility (e.g., CCS ≈204–211 Ų for [M+H]+) using LC-MS/MS .
Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
Contradictions may arise from:
- Conformational Isomerism : Use variable-temperature NMR to detect rotamers or dynamic equilibria.
- Crystallographic Defects : Compare XRD data with computational models (e.g., density functional theory (DFT) for optimized geometries) .
- Impurity Profiling : Employ LC-MS/MS with collision-induced dissociation (CID) to identify byproducts (e.g., unreacted intermediates) .
- Cross-Validation : Correlate IR carbonyl stretches (~1740 cm⁻¹ for esters) with XRD-derived bond lengths .
Advanced: What computational approaches predict environmental fate and bioaccumulation potential?
Methodological Answer:
Environmental impact studies require:
- QSAR Modeling : Predict logP (hydrophobicity) and biodegradation half-lives using software like EPI Suite .
- Molecular Dynamics (MD) Simulations : Assess interactions with soil organic matter or aquatic colloids .
- Metabolic Pathway Prediction : Tools like BioTransformer identify potential microbial degradation products (e.g., hydrolysis of the ester group).
- Ecotoxicity Profiling : Use in silico platforms (e.g., ECOSAR) to estimate LC₅₀ values for aquatic organisms .
Advanced: What strategies are recommended for studying biological target interactions?
Methodological Answer:
For mechanistic studies:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding sites (e.g., quinoline scaffolds targeting kinase domains) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors like G-protein-coupled receptors (GPCRs).
- Cellular Assays : Use fluorescence-based reporters (e.g., Ca²⁺ flux for receptor activation) in HEK293 or CHO cells .
- Metabolomics : Track downstream metabolic perturbations via LC-MS-based untargeted profiling .
Advanced: How can synthetic methodologies be adapted to introduce functional group diversity?
Methodological Answer:
Modular synthesis strategies include:
- Suzuki-Miyaura Coupling : Replace the 4-bromophenyl group with aryl/heteroaryl boronic acids .
- Ester Exchange : React the 2-oxoethyl group with alternative alcohols (e.g., fluorinated or chiral alcohols) under Mitsunobu conditions .
- Post-Functionalization : Introduce click chemistry handles (e.g., azide-alkyne cycloaddition) for bioconjugation .
Advanced: What experimental designs are suitable for analyzing degradation pathways under environmental conditions?
Methodological Answer:
Long-term environmental studies should follow protocols like Project INCHEMBIOL :
- Laboratory Simulations : Expose the compound to UV light, varying pH, and microbial consortia. Monitor degradation via HPLC-UV .
- Soil Column Studies : Measure leaching potential and adsorption coefficients (Kd) using OECD Guideline 121.
- Biotic/Abiotic Partitioning : Use ¹⁴C-labeled analogs to track mineralization rates in microcosms .
Advanced: How do structural modifications influence photophysical properties?
Methodological Answer:
Systematic modifications include:
- Electron-Withdrawing Groups : Introduce nitro or cyano substituents to redshift fluorescence emission (e.g., λmax shift from 350 nm to 420 nm) .
- Extended Conjugation : Replace the heptyl chain with π-conjugated systems (e.g., styryl groups) to enhance quantum yield .
- Heavy Atom Effect : Incorporate bromine or iodine to increase intersystem crossing for phosphorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
